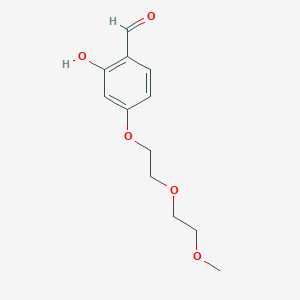

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde

Übersicht

Beschreibung

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde typically involves the reaction of a phenol derivative with formaldehyde in the presence of a catalyst such as magnesium chloride and a base like triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for 24 hours or until the starting materials are completely consumed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Overview

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a hydroxyl group and an aldehyde group. This compound has garnered attention for its potential applications across various fields, particularly in pharmaceuticals and materials science.

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies are ongoing to evaluate the specific antioxidant capabilities of this compound.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents. Further studies are required to understand its efficacy against various pathogens.

- Drug Development : The structural characteristics of this compound allow for modifications that could enhance drug-like properties, such as solubility and bioavailability. Its derivatives may serve as lead compounds in drug discovery.

Material Science Applications

- Fluorescent Materials : The compound's photoluminescent properties have been explored for applications in organic light-emitting diodes (OLEDs). It exhibits fluorescence under UV light, which could be harnessed in optoelectronic devices.

- Polymer Chemistry : The unique ether side chain structure allows for potential use in polymer synthesis, where it could act as a monomer or cross-linking agent, contributing to the development of novel materials with tailored properties.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated successful yields using various synthetic routes. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds, highlighting their potential for further biological evaluation.

Case Study 2: Antioxidant Activity Assessment

In vitro studies have shown that similar aromatic aldehydes exhibit antioxidant properties by scavenging free radicals. Ongoing research aims to quantify the antioxidant capacity of this compound using assays such as DPPH and ABTS .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This inhibition can be useful in developing treatments for hyperpigmentation disorders.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde can be compared with similar compounds like 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-(2-(2-ethoxyethoxy)ethoxy)benzaldehyde . These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can influence their chemical reactivity and biological activity, making each compound unique in its applications.

Biologische Aktivität

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is an organic compound characterized by its complex ether side chain and functional groups, including a hydroxyl group and an aldehyde group. This compound holds potential for various biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆O₅, with a molecular weight of approximately 240.26 g/mol. The structure features a benzene ring substituted at the 2-position with a hydroxyl group and at the 4-position with a complex ether side chain, which may influence its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₆O₅ |

| Molecular Weight | 240.26 g/mol |

| Functional Groups | Hydroxyl (-OH), Aldehyde (-CHO) |

| Unique Structural Features | Complex ether side chain |

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), which shares structural similarities, has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that HMB could dislodge nearly 80% of preformed biofilms at certain concentrations, indicating its potential as an antibacterial agent .

Anticancer Activity

Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. A study investigating PEGylated curcumin derivatives, structurally related to this compound, showed enhanced cytotoxicity against bladder cancer cells under hypoxic conditions. The mechanism involved cell cycle arrest and increased expression of stress-related proteins . This suggests that derivatives of the compound may also exhibit anticancer properties worth further investigation.

The mechanisms underlying the biological activities of these compounds typically involve:

- Antibacterial Mechanism : Disruption of bacterial cell membranes and inhibition of biofilm formation.

- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells, potentially through pathways involving stress response proteins.

Case Studies

- Antibacterial Efficacy Against MRSA :

- Cytotoxicity in Bladder Cancer Cells :

Research Implications

The biological activities demonstrated by compounds related to this compound underscore their potential in medicinal chemistry. Future research should focus on:

- Synthesis of Derivatives : Exploring modifications to enhance biological activity.

- In Vivo Studies : Assessing efficacy and safety profiles in animal models.

- Mechanistic Studies : Further elucidating the pathways involved in their action against pathogens and cancer cells.

Eigenschaften

IUPAC Name |

2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-15-4-5-16-6-7-17-11-3-2-10(9-13)12(14)8-11/h2-3,8-9,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPBEQQIWKFARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC(=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.